molecular formula C27H49N3O6 B557099 N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid CAS No. 327156-94-5

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid

Cat. No.: B557099
CAS No.: 327156-94-5
M. Wt: 511.7 g/mol
InChI Key: TXVAVNGGMCSJEA-RFVHGSKJSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAVNGGMCSJEA-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584948
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327156-94-5
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection

Boc₂O reacts with lysine in tetrahydrofuran (THF)/water (3:1) at pH 8–9, mediated by sodium bicarbonate. After 4 hours at 25°C, Boc-Lys-OH precipitates with 90–95% yield. Excess Boc₂O (1.2 eq) ensures complete α-amino protection.

Alloc Protection

The ε-amino group is protected via reaction with allyl chloroformate (1.5 eq) in dichloromethane (DCM) at 0°C. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving 88% yield after 2 hours.

Coupling and Deprotection Strategies

Peptide Bond Formation

Solid-phase peptide synthesis (SPPS) on Wang resin links Boc-Lys(Alloc)-OH to dicyclohexylamine using HBTU/HOBt activation. Coupling efficiency exceeds 98% under N₂ atmosphere, as confirmed by Kaiser tests.

Selective Deprotection

  • Boc Removal : Trifluoroacetic acid (TFA)/DCM (1:1) cleaves Boc groups in 30 minutes.

  • Alloc Removal : Palladium(0) catalysts (Pd(PPh₃)₄) with phenylsilane selectively deprotect Alloc groups without affecting other functionalities.

Purification and Characterization

Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ≥99% purity. Structural validation employs:

  • ¹H/¹³C NMR : tert-butyl (δ 1.4 ppm) and allyl (δ 5.2–5.8 ppm) signals confirm protection.

  • Chiral HPLC : Enantiomeric excess >99% for (2R)-configuration using Chiralpak AD-H.

  • LC-MS : Molecular ion [M+H]⁺ at m/z 467.3 aligns with theoretical mass.

Industrial-Scale Optimization

Batch processes are transitioning to continuous-flow reactors to enhance yield and reduce waste. Microfluidic systems with immobilized Ru-Pd catalysts achieve 92% conversion in 10 minutes, outperforming batch reactors.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains two distinct protecting groups:

  • Boc group (tert-butoxycarbonyl): Protects the α-amino group, stable under basic and nucleophilic conditions but cleaved under acidic conditions .

  • Alloc group (allyloxycarbonyl): Protects the ε-amino group, removable under mild neutral conditions via palladium-catalyzed deprotection .

This orthogonal protection allows sequential deprotection, critical for solid-phase peptide synthesis (SPPS) and regioselective modifications .

Boc Group Removal

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Conditions : Room temperature, 1–2 hours.

  • Mechanism : Acidolysis cleaves the Boc group, generating a free α-amino group and releasing CO₂ and tert-butanol .

Example Reaction :

Boc protected compoundTFA DCMFree amino acid+CO2+(CH3)3COH\cite48\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{Free amino acid}+\text{CO}_2+(\text{CH}_3)_3\text{COH}\cite{4}{8}

Alloc Group Removal

  • Reagents : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with scavengers (e.g., dimedone or tributyltin hydride) .

  • Conditions : Neutral pH, 30–60 minutes.

  • Mechanism : Palladium-mediated allyl transfer releases the ε-amino group without affecting the Boc group .

Example Reaction :

Alloc protected compoundPd 0 scavengerFree amino acid+allyl byproducts\cite47\text{Alloc protected compound}\xrightarrow{\text{Pd 0 scavenger}}\text{Free amino acid}+\text{allyl byproducts}\cite{4}{7}

Acylation and Substitution Reactions

After deprotection, the compound participates in standard amino acid reactions:

Reaction Type Reagents/Conditions Product Yield
Acylation Acetyl chloride, DCM, base (e.g., TEA)N-acetylated lysine derivative85–90%
Peptide Coupling HOBt/EDC, DMFPeptide bond formation at α- or ε-NH₂75–80%
Sulfonylation Tosyl chloride, pyridineN-sulfonylated derivative70–75%

Interaction with Electrophiles and Nucleophiles

The free amino groups (post-deprotection) react with:

  • Electrophiles :

    • Aldehydes (e.g., formaldehyde) → Schiff base formation .

    • Isocyanates → Urea derivatives .

  • Nucleophiles :

    • Thiols → Thioamide linkages under oxidative conditions.

Stability and Side Reactions

  • Thermal Stability : Stable below 25°C; degradation observed >50°C .

  • Light Sensitivity : Prolonged UV exposure causes Alloc group isomerization.

  • Competitive Reactions : Over-acidification during Boc removal may protonate the Alloc group, reducing Pd(0) efficiency .

Comparative Reactivity with Analogues

Compound Deprotection Order Orthogonality Typical Yield
Boc/Alloc-protected lysine (this compound)Alloc → BocHigh85–90%
Boc/Fmoc-protected lysineFmoc → BocModerate75–80%
Alloc/Cbz-protected lysineCbz → AllocLow65–70%

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions
N-cyclohexylcyclohexanamine serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of agrochemicals, where it contributes to the formulation of herbicides and pesticides. The compound's structural properties facilitate its role in creating more complex chemical entities essential for agricultural applications .

Catalysts and Ligands
The compound has shown potential as a ligand in catalytic processes, enhancing the efficiency of reactions such as hydrogenation and oxidation. Its ability to stabilize metal catalysts makes it a candidate for improving reaction yields in synthetic organic chemistry.

Pharmaceutical Applications

Peptide Synthesis
The derivative (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is utilized in peptide synthesis due to its protective group capabilities. This compound allows for selective reactions during peptide assembly, thereby improving the overall yield and purity of the final product.

Drug Development
Research indicates that compounds containing cyclohexylamine structures exhibit biological activity, making them potential candidates for drug development. Studies have explored their efficacy against various diseases, including cancer and metabolic disorders, highlighting their therapeutic potential .

Materials Science

Polymer Chemistry
N-cyclohexylcyclohexanamine can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its use in creating polyurethane foams has been documented, where it acts as a catalyst to improve foam characteristics . This application is significant in industries ranging from automotive to construction.

Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces helps prevent degradation due to environmental factors, making it valuable in industrial settings .

Case Study 1: Peptide Synthesis Optimization

In a study published by RSC Publishing, researchers demonstrated that using (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid significantly improved the efficiency of peptide synthesis. The protective group allowed for better selectivity during coupling reactions, resulting in higher yields of desired peptides compared to traditional methods .

Case Study 2: Corrosion Inhibition Performance

A comparative analysis of various corrosion inhibitors revealed that formulations containing N-cyclohexylcyclohexanamine exhibited superior performance in protecting steel against rusting under humid conditions. The study highlighted the compound's ability to form a robust barrier on metal surfaces, thereby extending the lifespan of structural components in harsh environments .

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc and aloc groups protect the amino and side chain groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds and the assembly of complex peptide structures .

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine

Structure : A secondary amine with two cyclohexyl groups (C₁₂H₂₃N; molecular weight 181.32 g/mol) .
Properties :

  • Boiling point: 255.8°C (decomposes at 1013 hPa) .
  • Vapor pressure: 0.1 hPa at 20°C .
  • Applications: Industrial corrosion inhibitor, processing aid in petroleum production . Toxicity: Forms salts with fatty acids (e.g., (9Z)-9-octadecenoic acid), showing acute toxicity in Daphnia magna (EC₅₀ = 0.86 mg/L at 48h) .

(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic Acid

Structure: A hexanoic acid derivative with two carbamate groups: a tert-butoxycarbonyl (Boc) group at position 2 and a propenoxycarbonyl (allyloxycarbonyl) group at position 6. Properties:

  • Likely a solid at room temperature due to carboxylic acid and bulky substituents.
  • Polar functional groups suggest moderate solubility in organic solvents. Applications: Potential use as a peptide synthesis intermediate or pharmaceutical precursor, inferred from structurally related compounds in and .

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine vs. Other Amines

Compound Structure Molecular Weight (g/mol) Boiling Point (°C) Toxicity (EC₅₀, Daphnia magna) Applications
N-Cyclohexylcyclohexanamine C₁₂H₂₃N 181.32 255.8 0.86 mg/L Corrosion inhibitor
Cyclohexylamine C₆H₁₁NH₂ 99.17 134 12.5 mg/L (estimated) Rubber vulcanization, surfactants
Dicyclohexylmethylamine C₁₃H₂₅N 195.35 285 Not reported Catalyst in organic synthesis

Key Differences :

  • Steric Hindrance : N-Cyclohexylcyclohexanamine exhibits greater steric hindrance than cyclohexylamine, reducing nucleophilicity but enhancing stability in harsh industrial conditions .
  • Toxicity : The EC₅₀ of N-cyclohexylcyclohexanamine is significantly lower than cyclohexylamine, indicating higher aquatic toxicity .

(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic Acid vs. Other Carbamate-Protected Amino Acids

Compound Structure Functional Groups Applications Synthesis Method
Target Compound Boc and allyl carbamates Dual protection for peptide coupling Pharmaceutical intermediates Stepwise carbamate formation
(2S)-1-tert-Butoxycarbonyl-2,3-dihydropyrrole-2-carboxylic Acid Boc-protected pyrrole Single carbamate, cyclic structure Antibiotic synthesis Cyclization of amino acids
2-Amino-6-boronohexanoic Acid (from ) Boronate and amino groups Boron-containing drug candidates Cancer therapy Oxazinanecarboxylate intermediates

Key Differences :

  • Protection Strategy : The target compound uses Boc and allyl groups for orthogonal protection, enabling selective deprotection in multi-step syntheses. This contrasts with single-protected analogs like the pyrrole derivative .
  • Biological Activity: Boronohexanoic acids () exhibit enzyme inhibition (e.g., arginase), while the target compound’s activity remains unstudied but may leverage carbamate stability for drug delivery .

Research Findings and Data

Toxicity Data (N-Cyclohexylcyclohexanamine and Derivatives)

Compound Test Organism EC₅₀/LD₅₀ Reference
N-Cyclohexylcyclohexanamine (pure) Daphnia magna 0.86 mg/L (48h)
(9Z)-9-Octadecenoic acid-DCHA salt Daphnia magna 1.2 mg/L (48h)
Cyclohexylamine Fish 12.5 mg/L (96h) Estimated

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
N-Cyclohexylcyclohexanamine -0.1 Insoluble in water Stable up to 256°C
Target Hexanoic Acid Derivative Not reported Moderate in DMSO Sensitive to acid hydrolysis

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of cyclohexyl groups and various functional moieties that may influence its biological interactions. Its chemical formula and molecular weight are critical for understanding its reactivity and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The following mechanisms have been proposed:

  • Antioxidant Activity : The compound may act as a scavenger for free radicals and reactive oxygen species, potentially mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, which might lead to therapeutic effects in conditions like cancer or inflammation.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by binding to specific receptors, thus altering cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-cyclohexylcyclohexanamine derivatives against various cancer cell lines. For instance, one study demonstrated potent cytotoxic effects on glioma cells, suggesting that the compound could be a candidate for further development in cancer therapy.

Anti-inflammatory Effects

Research has indicated that the compound possesses anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. The exact pathways through which these effects occur are still under investigation but may involve modulation of cytokine release or inhibition of inflammatory mediators.

Study 1: Antioxidant Effects

In a controlled laboratory setting, N-cyclohexylcyclohexanamine was tested for its ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its potential role as an antioxidant agent.

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at relatively low concentrations. This positions it as a promising candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
CyclohexylamineModerate toxicity; potential antidepressantMonoamine reuptake inhibition
N-Acetyl-S-(2-hydroxyethyl)-L-cysteineAntioxidantFree radical scavenging
N-cyclohexylcyclohexanamineAntitumor; anti-inflammatoryEnzyme inhibition; antioxidant

Q & A

Q. What are the key synthetic strategies for preparing (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid and its intermediates?

The synthesis typically involves iterative protection/deprotection steps for amino groups. A common approach uses tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc) protecting groups. For example:

  • Step 1 : Boc protection of the primary amine via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Selective Alloc protection of the secondary amine using allyl chloroformate in dichloromethane with DMAP as a catalyst .
  • Step 3 : Acidic deprotection (e.g., TFA for Boc, Pd(PPh₃)₄ for Alloc) to achieve sequential functionalization .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and protecting group integrity. For example, tert-butyl protons resonate at ~1.4 ppm, while allyl groups show distinct vinyl proton signals .
  • Chiral HPLC : Essential for verifying enantiomeric purity of the (2R)-configured amino acid. A Chiralpak AD-H column with hexane/isopropanol eluent is commonly used .
  • LC-MS/MS : Validates molecular weight and detects side products (e.g., incomplete deprotection) .

Q. How does the cyclohexylamine moiety in N-cyclohexylcyclohexanamine influence its solubility and reactivity?

The bicyclic cyclohexylamine structure enhances lipophilicity, making it suitable for organic-phase reactions. However, poor aqueous solubility requires polar aprotic solvents (e.g., DMF or DMSO) for biological assays. Its steric bulk can slow nucleophilic reactions, necessitating elevated temperatures (e.g., 60–80°C) for amide coupling .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Racemization : Occurs during prolonged exposure to strong acids/bases. Mitigation: Use mild deprotection conditions (e.g., TFA/DCM at 0°C) and low temperatures for coupling .
  • Incomplete Protection : Competing reactions at multiple amine sites. Solution: Sequential protection with orthogonal groups (Boc and Alloc) .

Q. What are the primary applications of this compound in peptide chemistry?

It serves as a dual-protected amino acid for synthesizing peptides with multiple cysteine residues. The Boc and Alloc groups enable selective deprotection, facilitating site-specific conjugation (e.g., fluorescent tags or biotinylation) in studies of protein-protein interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in protection steps. For example, ICReDD’s reaction path search tools identify optimal conditions (solvent, catalyst) to minimize side products . Machine learning models trained on existing reaction data (e.g., temperature, yield) can further refine protocols .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Variability : Differences in cell lines or buffer systems (e.g., pH affecting solubility). Standardization using a common assay platform (e.g., HEK293 cells in HEPES buffer) is critical .
  • Metabolic Instability : Rapid degradation in certain media. Solution: Stabilize the compound via PEGylation or encapsulation .

Q. How does the stereochemistry of the (2R)-configured amino acid impact its biological interactions?

The (2R) configuration aligns with L-amino acid binding pockets in enzymes. Molecular docking simulations (e.g., AutoDock Vina) show higher affinity for proteases compared to the (2S) enantiomer. Experimental validation via SPR or ITC quantifies binding kinetics .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • Membrane Chromatography : Cation-exchange membranes isolate positively charged intermediates .
  • Countercurrent Chromatography (CCC) : Separates enantiomers without chiral stationary phases, using hexane/ethyl acetate/water ternary systems .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies?

Isotopic labels track metabolic fate in vivo. For example, ¹⁵N-labeled amine groups are used in MS-based proteomics to identify degradation products. ¹³C NMR monitors real-time reaction progress in synthetic pathways .

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